[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine typically involves the formation of the piperidine ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions to form the piperidine ring. The resulting intermediate can then be further functionalized to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(1S)-3-methyl-1-(piperidin-1-yl)phenyl]butan-1-amine
- [(1S)-3-methyl-1-(piperidin-1-yl)butan-1-amine]
Uniqueness
[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-10(12)11(14)13-6-4-3-5-7-13/h9-10H,3-8,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
GJOOEAPBOIFBID-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCCCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.